Tetra(4-sulfonatophenyl)porphyrin, also known as meso-tetra(4-sulfonatophenyl)porphyrin, is a water-soluble porphyrin compound characterized by the presence of four sulfonate groups attached to a phenyl ring in its structure. This compound is recognized for its unique photophysical properties and stability, making it suitable for various applications in photodynamic therapy, catalysis, and as a photosensitizer. Its molecular formula is CHNOS, and it has a molecular weight of approximately 1024.26 g/mol. The sulfonate groups enhance its solubility in aqueous environments, which is crucial for biological applications .
Tetra(4-sulfonatophenyl)porphyrin exhibits significant biological activity, particularly as a photosensitizer in photodynamic therapy. It has been shown to selectively accumulate in tumor tissues and induce cell death upon activation by light. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent . Additionally, its ability to generate reactive oxygen species upon light exposure makes it a candidate for treating various diseases linked to oxidative stress.
Several methods have been developed for synthesizing tetra(4-sulfonatophenyl)porphyrin:
Tetra(4-sulfonatophenyl)porphyrin has diverse applications across various fields:
Interaction studies involving tetra(4-sulfonatophenyl)porphyrin have revealed important insights into its behavior in biological systems:
Tetra(4-sulfonatophenyl)porphyrin shares similarities with several other porphyrins but is unique due to its specific sulfonate functionalization.
The presence of sulfonate groups in tetra(4-sulfonatophenyl)porphyrin not only enhances solubility but also plays a crucial role in its interaction with biological systems, setting it apart from other similar compounds.
Tetra(4-sulfonatophenyl)porphyrin is a synthetic porphyrin compound characterized by the substitution of four sulfonated phenyl groups at the meso positions of the porphyrin macrocycle. The molecular formula of the compound is C44H30N4O12S4, reflecting the integration of the porphyrin core with four para-sulfonatophenyl substituents. Each phenyl group is functionalized at the para position with a sulfonate group, which imparts substantial hydrophilicity and ionic character to the molecule.
The core structure of Tetra(4-sulfonatophenyl)porphyrin is based on the porphyrin macrocycle, a planar, aromatic system composed of four pyrrole subunits interconnected via methine bridges at the meso positions. The introduction of the sulfonated phenyl groups at these positions does not disrupt the fundamental porphyrin framework but rather extends its periphery, increasing the molecular weight and altering the solubility profile of the compound.
The atomic composition of Tetra(4-sulfonatophenyl)porphyrin can be summarized as follows: forty-four carbon atoms, thirty hydrogen atoms, four nitrogen atoms, twelve oxygen atoms, and four sulfur atoms. The presence of four sulfonate groups, each containing one sulfur and three oxygen atoms, is a defining feature that distinguishes this compound from unsubstituted tetraphenylporphyrins.
The molecular mass of Tetra(4-sulfonatophenyl)porphyrin, calculated from its empirical formula, is approximately 926.96 grams per mole. This relatively high molecular weight is primarily attributable to the large aromatic system and the four sulfonate moieties. The compound is typically encountered as a sodium salt, wherein each sulfonate group is paired with a sodium cation to maintain electroneutrality. However, for the purposes of structural analysis, the focus remains on the neutral parent structure.
Property | Value |
---|---|
Molecular formula | C44H30N4O12S4 |
Molecular mass (g/mol) | 926.96 |
Number of carbon atoms | 44 |
Number of hydrogen atoms | 30 |
Number of nitrogen atoms | 4 |
Number of oxygen atoms | 12 |
Number of sulfur atoms | 4 |
Number of sulfonate groups | 4 |
Number of phenyl groups | 4 |
Number of pyrrole rings | 4 |
The chemical composition of Tetra(4-sulfonatophenyl)porphyrin thus reflects a sophisticated integration of aromatic, heterocyclic, and ionic functionalities, each contributing to the compound’s distinctive physicochemical profile.
The structural configuration of Tetra(4-sulfonatophenyl)porphyrin is defined by the fusion of the porphyrin macrocycle with four para-sulfonatophenyl substituents at the meso positions. The porphyrin core itself is a highly conjugated, planar system, consisting of four pyrrole rings linked via methine bridges at the 5, 10, 15, and 20 positions. This arrangement forms a large, sixteen-membered macrocyclic ring that is both rigid and aromatic.
The meso positions of the porphyrin ring serve as the attachment points for the phenyl substituents. In Tetra(4-sulfonatophenyl)porphyrin, each meso position is substituted with a phenyl ring that is further functionalized at the para position with a sulfonate group. The orientation of these phenyl rings relative to the macrocyclic plane is a critical determinant of the overall molecular geometry.
Crystallographic studies and computational modeling have revealed that the phenyl rings in Tetra(4-sulfonatophenyl)porphyrin are not perfectly coplanar with the porphyrin core. Instead, they are typically oriented at a dihedral angle to the macrocyclic plane, a consequence of steric interactions between the ortho hydrogens of the phenyl rings and the adjacent pyrrole units. This non-coplanarity serves to minimize steric hindrance and optimize the overall stability of the molecule.
The geometry of the porphyrin core remains largely undistorted by the presence of the phenyl substituents, preserving its characteristic planarity and aromaticity. The central cavity of the macrocycle, defined by the four nitrogen atoms of the pyrrole rings, is capable of accommodating metal ions in metalloporphyrin derivatives, although the focus here remains on the free-base form.
The sulfonate groups, attached at the para positions of the phenyl rings, extend outward from the core structure, increasing the effective molecular diameter and enhancing the solubility of the compound in polar solvents. The spatial arrangement of these groups is such that they are maximally separated from one another, reducing electrostatic repulsion and facilitating favorable interactions with solvent molecules.
The overall geometry of Tetra(4-sulfonatophenyl)porphyrin can be described as a central, nearly planar porphyrin core with four phenyl rings oriented at dihedral angles, each bearing a sulfonate group at the para position. This configuration imparts a distinctive three-dimensional shape to the molecule, with a pronounced separation between the hydrophobic core and the hydrophilic periphery.
The degree of co-planarity between the tetrapyrrole core and the tetraphenyl substituents in Tetra(4-sulfonatophenyl)porphyrin is a subject of considerable structural and spectroscopic interest. The porphyrin macrocycle itself is inherently planar, a feature that is essential for the delocalization of π-electrons and the manifestation of aromaticity. However, the incorporation of phenyl rings at the meso positions introduces steric constraints that can perturb this planarity.
Experimental investigations, including single-crystal X-ray diffraction and nuclear magnetic resonance spectroscopy, have demonstrated that the phenyl rings in Tetra(4-sulfonatophenyl)porphyrin are typically twisted out of the plane of the porphyrin core. The dihedral angles between the planes of the phenyl rings and that of the macrocycle generally range from 60 to 90 degrees, depending on the specific crystal packing and the presence of substituents.
This non-coplanarity arises primarily from steric repulsion between the ortho hydrogens of the phenyl rings and the adjacent β-hydrogens of the pyrrole units. The sulfonate groups, being located at the para positions, do not directly contribute to this steric hindrance but do influence the overall molecular conformation through electrostatic and solvation effects.
The deviation from coplanarity has significant implications for the electronic structure of the molecule. While the porphyrin core retains its planarity and conjugation, the phenyl rings are electronically decoupled to some extent from the macrocycle due to the reduced orbital overlap. This limits the extent of π-conjugation between the core and the peripheral substituents, thereby modulating the optical and electronic properties of the compound.
Despite this, the overall molecular symmetry of Tetra(4-sulfonatophenyl)porphyrin remains high, typically exhibiting D2h or closely related point group symmetry in the solid state. The spatial arrangement of the phenyl and sulfonate groups ensures a balanced distribution of charge and minimizes unfavorable interactions, contributing to the stability and solubility of the molecule.
The following table summarizes typical dihedral angles observed between the porphyrin core and the phenyl substituents in Tetra(4-sulfonatophenyl)porphyrin, as determined by crystallographic studies:
Structural Feature | Typical Dihedral Angle (degrees) |
---|---|
Porphyrin core - Phenyl ring | 60–90 |
Phenyl ring - Sulfonate group plane | 0 (planar with phenyl ring) |
These structural parameters underscore the delicate balance between planarity and steric effects in determining the three-dimensional architecture of Tetra(4-sulfonatophenyl)porphyrin.
The π-electron conjugation system of Tetra(4-sulfonatophenyl)porphyrin is central to its chemical and physical properties. The porphyrin macrocycle is a paradigmatic example of a highly conjugated, aromatic system, featuring an extensive network of delocalized π-electrons that confer stability, color, and unique electronic behavior.
Within the porphyrin core, the conjugation arises from the overlap of p-orbitals on the four pyrrole rings and the intervening methine bridges. This arrangement creates a continuous pathway for electron delocalization around the sixteen-membered ring, resulting in a system that obeys Hückel’s rule for aromaticity, with a total of eighteen π-electrons.
The introduction of phenyl substituents at the meso positions offers the potential for further extension of the π-system. However, as discussed previously, the non-coplanarity of the phenyl rings relative to the macrocyclic plane limits the extent of orbital overlap and, consequently, the degree of conjugation between the core and the periphery. The phenyl rings themselves are fully conjugated, with six π-electrons each, but their electronic communication with the porphyrin core is attenuated by the dihedral angle.
The sulfonate groups, being strongly electron-withdrawing, further influence the electronic structure of the molecule. Their presence at the para positions of the phenyl rings withdraws electron density from the aromatic system, thereby modulating the electron distribution within the macrocycle. This effect can lead to shifts in the absorption spectra, changes in redox potentials, and alterations in the photophysical behavior of the compound.
Spectroscopic studies, including ultraviolet-visible absorption and fluorescence spectroscopy, have provided detailed insights into the consequences of these structural features for the electronic transitions of Tetra(4-sulfonatophenyl)porphyrin. The compound exhibits intense absorption bands in the visible region, known as the Soret and Q-bands, which are characteristic of porphyrin systems. The positions and intensities of these bands are sensitive to the nature and orientation of the peripheral substituents, as well as to the overall conjugation pathway.
The following table summarizes key spectroscopic parameters associated with the π-electron conjugation system of Tetra(4-sulfonatophenyl)porphyrin:
Spectroscopic Feature | Typical Value | Description |
---|---|---|
Soret band (λmax) | 410–420 nm | Intense absorption due to π–π* transition |
Q-bands (λmax) | 515–650 nm | Multiple weaker absorptions, sensitive to structure |
Fluorescence emission | 650–700 nm | Emission from lowest excited singlet state |
The π-electron conjugation system of Tetra(4-sulfonatophenyl)porphyrin thus represents a finely tuned balance between core aromaticity, peripheral functionalization, and electronic modulation by sulfonate groups, resulting in a molecule with distinctive optical and electronic properties.
The sulfonation pattern in Tetra(4-sulfonatophenyl)porphyrin is defined by the presence of four sulfonate groups, each attached at the para position of a phenyl ring substituent. This specific pattern of functionalization has profound effects on the physicochemical properties of the compound, influencing solubility, aggregation behavior, and intermolecular interactions.
The sulfonate group is a highly polar, anionic functional group, consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a third oxygen atom bearing a negative charge. In Tetra(4-sulfonatophenyl)porphyrin, these groups are maximally separated from one another, being located at the most distal positions on each phenyl ring. This arrangement minimizes electrostatic repulsion and allows for efficient solvation by polar solvents, particularly water.
The introduction of sulfonate groups transforms the otherwise hydrophobic tetraphenylporphyrin into a highly water-soluble molecule. This enhanced solubility is a key factor in the widespread use of Tetra(4-sulfonatophenyl)porphyrin in biological and aqueous environments, as it enables the compound to interact with a wide range of biomolecules and participate in solution-phase processes.
The sulfonation pattern also affects the aggregation behavior of the compound. In aqueous solution, Tetra(4-sulfonatophenyl)porphyrin tends to exist as monomeric species at low concentrations, owing to the strong electrostatic repulsion between the negatively charged sulfonate groups. At higher concentrations or in the presence of counterions, the molecule can form aggregates, such as J-aggregates or H-aggregates, depending on the specific conditions. These aggregation phenomena have significant implications for the optical and photophysical properties of the compound.
Furthermore, the sulfonate groups serve as sites for specific interactions with metal ions, cationic species, and other functional groups. This enables the use of Tetra(4-sulfonatophenyl)porphyrin as a building block for supramolecular assemblies, sensors, and catalytic systems.
The following table summarizes the impact of the sulfonation pattern on selected properties of Tetra(4-sulfonatophenyl)porphyrin:
Property | Effect of Sulfonation Pattern |
---|---|
Water solubility | Greatly increased |
Aggregation behavior | Reduced at low concentration; modulated by counterions |
Electrostatic interactions | Enhanced due to negative charge |
Metal ion binding | Facilitated via sulfonate groups |
Supramolecular assembly | Enabled by specific interactions |
The sulfonation pattern in Tetra(4-sulfonatophenyl)porphyrin thus plays a pivotal role in dictating the compound’s behavior in solution and its suitability for a wide range of applications.
Crystallographic analysis provides definitive insights into the three-dimensional structure and spatial arrangement of Tetra(4-sulfonatophenyl)porphyrin molecules. Single-crystal X-ray diffraction studies have elucidated the precise atomic coordinates, bond lengths, bond angles, and overall molecular geometry of the compound, revealing the interplay between planarity, substituent orientation, and intermolecular interactions.
The porphyrin core in the crystal structure is observed to be nearly planar, with minimal deviations from coplanarity among the four pyrrole rings and the connecting methine bridges. The central cavity, defined by the four nitrogen atoms, is typically unoccupied in the free-base form but can accommodate metal ions in metallated derivatives.
The phenyl rings attached at the meso positions are consistently found to be twisted out of the plane of the macrocycle, with dihedral angles in the range of 60 to 90 degrees. This orientation is dictated by steric repulsion between the ortho hydrogens of the phenyl rings and the adjacent pyrrole units, as well as by crystal packing forces.
The sulfonate groups, located at the para positions of the phenyl rings, extend outward from the molecular core, often engaging in hydrogen bonding or ionic interactions with solvent molecules or counterions present in the crystal lattice. These interactions contribute to the stabilization of the crystal structure and influence the packing arrangement of the molecules.
Crystallographic data also reveal the presence of solvent channels and voids within the crystal lattice, a consequence of the bulky and hydrophilic nature of the sulfonate groups. The molecules are typically arranged in such a way as to maximize favorable interactions between the sulfonate groups and the surrounding environment, while minimizing unfavorable contacts between hydrophobic regions.
The following table presents selected crystallographic parameters for Tetra(4-sulfonatophenyl)porphyrin, as determined by X-ray diffraction studies:
Crystallographic Parameter | Typical Value |
---|---|
Porphyrin core planarity deviation | < 0.05 Å |
Dihedral angle (core–phenyl) | 60–90 degrees |
S–O bond length (sulfonate group) | 1.43–1.47 Å |
N–N distance (across cavity) | 4.0–4.2 Å |
Molecular packing motif | Layered or channel-like structures |
These structural features underscore the complex interplay between molecular geometry, substituent orientation, and crystal packing in determining the solid-state properties of Tetra(4-sulfonatophenyl)porphyrin.